Physicochemical Property Landscape: No Directly Comparable Data Identified
A definitive, quantitative differentiation claim cannot be made. The computed XLogP3-AA for 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane is 0.6 [1], suggesting intermediate lipophilicity. The closest comparator, 5-oxa-2-azaspiro[3.4]octane hydrochloride (CAS: 2177267-06-8), lacks a publicly reported LogP for direct comparison. While the addition of a cyclopropyl group is recognized in drug design to modulate LogP and metabolic stability, the absence of published experimental values for both compounds prevents a quantified assessment of the change these structural modifications confer.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 (computed) |
| Comparator Or Baseline | No baseline or head-to-head experimental data identified for 5-oxa-2-azaspiro[3.4]octane (des-cyclopropyl analog). |
| Quantified Difference | Indeterminate. The theoretical impact of the cyclopropyl group on LogP cannot be numerically defined without experimental data. |
| Conditions | Computed in silico by PubChem, not experimentally validated. |
Why This Matters
Without a measurable difference in properties, a molecular modeler or medicinal chemist cannot prospectively justify selecting this building block over a cheaper or more synthetically accessible analog.
- [1] PubChem. (2026). Compound Summary for CID 119056836: 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropyl-5-oxa-2-azaspiro_3.4_octane View Source
